1,3-Dichloropropan-2-yl 4-(naphthalen-1-ylamino)-4-oxobutanoate
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Overview
Description
2-Chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-(chloromethyl)ethanol with 4-(1-naphthylamino)-4-oxobutanoic acid under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate: Similar in structure but may have different substituents or functional groups.
Naphthylamino derivatives: Compounds with similar naphthylamino moieties but different ester or amide linkages.
Chlorinated ethyl esters: Compounds with chlorinated ethyl groups but different aromatic or aliphatic substituents.
Uniqueness
The uniqueness of 2-chloro-1-(chloromethyl)ethyl 4-(1-naphthylamino)-4-oxobutanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H17Cl2NO3 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 4-(naphthalen-1-ylamino)-4-oxobutanoate |
InChI |
InChI=1S/C17H17Cl2NO3/c18-10-13(11-19)23-17(22)9-8-16(21)20-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,20,21) |
InChI Key |
AFUSYLAQIPBDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)OC(CCl)CCl |
Origin of Product |
United States |
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